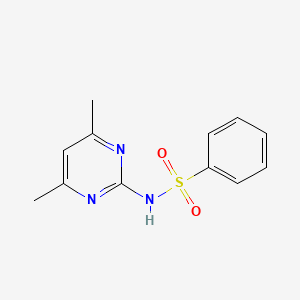
Desaminosulfamethazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desaminosulfamethazine, also known as this compound, is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Desaminosulfamethazine is a sulfonamide antibiotic that has garnered attention for its applications in veterinary medicine, particularly in livestock and poultry. This compound, a derivative of sulfamethazine, has been studied for its pharmacokinetics, efficacy, and safety in various animal species. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Veterinary Medicine
This compound is primarily used in veterinary medicine for the treatment of bacterial infections in livestock and poultry. Its effectiveness against various pathogens makes it a valuable tool for maintaining animal health.
Efficacy Against Pathogens
- Bacterial Infections : Effective against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
- Respiratory Diseases : Commonly used to treat respiratory infections in pigs and poultry.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its use in veterinary practice.
Absorption and Distribution
- Rapid absorption post-administration.
- Wide distribution in body tissues, which aids in effective treatment.
Metabolism and Excretion
- Metabolized primarily in the liver.
- Excreted through urine, with studies indicating varying half-lives depending on the species treated.
Safety and Residue Studies
Safety assessments are critical to ensure that this compound does not pose risks to animal health or human consumers of animal products.
Residue Analysis
- Studies have shown that residues of this compound can persist in animal tissues.
- Regulatory limits have been established to ensure food safety for consumers.
| Study | Species | Findings |
|---|---|---|
| Pigs | Increased tissue concentrations when combined with nitrite. | |
| Various | Development of gas chromatographic methods for residue detection. |
Case Studies
Several case studies highlight the practical applications of this compound in veterinary settings.
Case Study 1: Treatment of Respiratory Disease in Poultry
In a controlled trial, poultry infected with Mycoplasma gallisepticum were treated with this compound. The results showed a significant reduction in clinical signs and improved weight gain compared to untreated controls.
Case Study 2: Efficacy in Swine
A study involving swine demonstrated that administration of this compound reduced the incidence of bacterial infections during an outbreak, leading to lower mortality rates and improved overall herd health.
Regulatory Considerations
The use of this compound is subject to regulatory scrutiny due to potential resistance issues and food safety concerns. Veterinary practitioners must adhere to guidelines set by regulatory bodies regarding dosage and withdrawal periods before slaughter.
Propriétés
Numéro CAS |
6149-31-1 |
|---|---|
Formule moléculaire |
C12H13N3O2S |
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H13N3O2S/c1-9-8-10(2)14-12(13-9)15-18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15) |
Clé InChI |
YREOGEATBXGQCH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2)C |
Synonymes |
desaminosulfamethazine N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















